![molecular formula C15H11NO3 B2720236 4-[(2-Cyanobenzyl)oxy]benzoic acid CAS No. 1015852-94-4](/img/structure/B2720236.png)

4-[(2-Cyanobenzyl)oxy]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

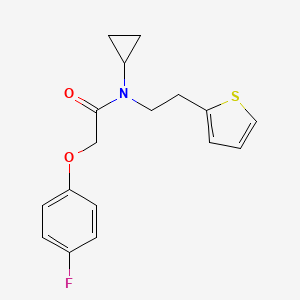

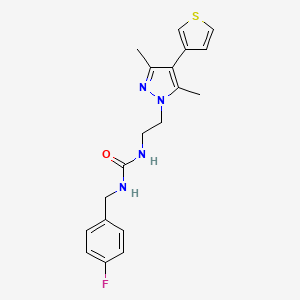

“4-[(2-Cyanobenzyl)oxy]benzoic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C15H11NO3 and a molecular weight of 253.25 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C15H11NO3 . This indicates that the compound contains 15 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 253.26 .科学的研究の応用

Enzyme Inactivation and Kinetics

4-[(2-Cyanobenzyl)oxy]benzoic acid derivatives have been explored for their potential as mechanism-based inactivators for zinc proteases. Research by Mobashery et al. (1990) focused on the compound (R)-2-Benzyl-5-cyano-4-oxopentanoic acid as a suicide substrate for carboxypeptidase A, a zinc protease. The study suggested a specific interaction mechanism involving enzymic deprotonation leading to enzyme inactivation, demonstrating the compound's high affinity and specificity towards the enzyme. This research provides a foundation for developing enzyme-specific inhibitors with potential therapeutic applications (Mobashery et al., 1990).

Material Science and Polymer Chemistry

The oxidative polycondensation of derivatives of this compound has been investigated for the synthesis of novel oligomers with potential applications in material science. Kaya and Bilici (2006) studied the oxidative polycondensation of 4-[(2-hydroxybenzylidene)amino]benzoic acid under various conditions, leading to oligomers with significant thermal stability and semiconductive properties. These findings open avenues for using these oligomers in electronic devices and materials with specific conductivity and thermal requirements (Kaya & Bilici, 2006).

Liquid Crystal Research

Research into liquid crystalline materials has also benefited from derivatives of this compound. Alaasar and Tschierske (2019) designed and prepared supramolecular liquid crystalline complexes exhibiting nematic phases over a broad temperature range. This work highlights the potential of benzoic acid derivatives in designing new liquid crystalline materials for applications in displays, sensors, and other technologies requiring temperature-stable nematic phases (Alaasar & Tschierske, 2019).

Analytical and Environmental Chemistry

The synthesis and application of new heterocyclic compounds utilizing activated nitriles, including this compound, have been explored for their potential in environmental remediation. Fadda et al. (2012) reported on the utility of activated nitriles for synthesizing thiazole, pyrazole, oxazole, and other derivatives. These compounds could be significant for developing analytical reagents, sensors, and materials aimed at detecting and mitigating environmental pollutants (Fadda et al., 2012).

作用機序

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

特性

IUPAC Name |

4-[(2-cyanophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c16-9-12-3-1-2-4-13(12)10-19-14-7-5-11(6-8-14)15(17)18/h1-8H,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKECNJPQFMMODS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2720154.png)

![Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate](/img/structure/B2720156.png)

![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2720160.png)

![3-[[1-(4-Methylphenyl)sulfonylpiperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2720166.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2720169.png)

![Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate](/img/structure/B2720175.png)